molecular formula C30H35N3O2 B11705034 3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B11705034
M. Wt: 469.6 g/mol
InChI Key: JJAXQCGTTMAENH-ZCTHSVRISA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a carbazole moiety linked to a hydrazide group, which is further connected to a substituted phenyl ring. The presence of tert-butyl groups and a hydroxyl group on the phenyl ring adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide typically involves a multi-step process:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative, which can be achieved through various methods such as the Buchwald-Hartwig amination or Ullmann coupling.

    Hydrazide Formation: The carbazole derivative is then reacted with hydrazine to form the corresponding hydrazide.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 3,5-di-tert-butyl-4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of intermediates and final products through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The imine bond (C=N) can be reduced to form the corresponding amine.

    Substitution: The tert-butyl groups can be substituted under specific conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide is largely dependent on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Electronic Materials: The compound’s electronic properties, such as charge transport and emission characteristics, are influenced by its molecular structure, making it suitable for use in OLEDs.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-carbazol-9-yl)propanoic acid: Another carbazole derivative with different functional groups.

    (9H-Carbazol-3-ylmethyl)amine: A simpler carbazole derivative with an amine group.

    3,5-di(9H-carbazol-9-yl)tetraphenylsilane: A compound with multiple carbazole units, used in high-efficiency OLEDs.

Properties

Molecular Formula

C30H35N3O2

Molecular Weight

469.6 g/mol

IUPAC Name

3-carbazol-9-yl-N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C30H35N3O2/c1-29(2,3)23-17-20(18-24(28(23)35)30(4,5)6)19-31-32-27(34)15-16-33-25-13-9-7-11-21(25)22-12-8-10-14-26(22)33/h7-14,17-19,35H,15-16H2,1-6H3,(H,32,34)/b31-19+

InChI Key

JJAXQCGTTMAENH-ZCTHSVRISA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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